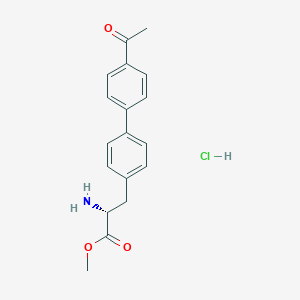

(R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride

Description

(R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride (CAS: 1212227-45-6) is a chiral amino acid ester derivative with a molecular weight of 333.81 g/mol and the formula C₁₈H₁₉NO₃·HCl . It features a biphenyl backbone substituted with an acetyl group at the 4' position, a methyl ester at the carboxyl group, and a protonated amino group.

Properties

IUPAC Name |

methyl (2R)-3-[4-(4-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3.ClH/c1-12(20)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(19)18(21)22-2;/h3-10,17H,11,19H2,1-2H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKZLEZYCWGMSK-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20ClNO3

- CAS Number : 1212405-82-7

- Molar Mass : 333.81 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClNO3 |

| CAS Number | 1212405-82-7 |

| Molar Mass | 333.81 g/mol |

The compound has been studied for its interaction with various biological targets, particularly in the context of cancer therapy. Its mechanism appears to involve the inhibition of specific kinases that are crucial for cell division and survival in cancer cells.

- HSET Inhibition : Research indicates that this compound may function as an inhibitor of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition can lead to multipolar mitotic spindles, ultimately resulting in cell death due to aberrant cell division .

- Cell Cycle Arrest : The compound has shown potential to induce cell cycle arrest in various cancer cell lines, which is critical for therapeutic efficacy. By disrupting normal mitotic processes, it may enhance the effectiveness of existing chemotherapeutic agents.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation effectively. For instance, a study reported an IC50 value of approximately 2.7 µM against HSET, indicating strong inhibitory activity .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Colon Cancer Models : In tetraploid DLD1 human colon cancer cell lines, treatment with the compound resulted in a significant increase in multipolar mitoses, suggesting its effectiveness in targeting centrosome amplification—a common feature in many cancers .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced cytotoxicity, indicating potential for use in combination therapies to overcome drug resistance.

Safety and Toxicity

Preliminary safety assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins and potential side effects.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features allow for modifications that enhance drug efficacy and specificity. For instance, research has indicated that derivatives of this compound can improve the selectivity of drug interactions with target receptors, thereby reducing side effects and increasing therapeutic outcomes .

Biochemical Research

Investigating Enzyme Interactions

In biochemical studies, this compound is employed to explore enzyme interactions and metabolic pathways. It serves as a model substrate to understand the kinetics of enzyme action, providing insights into cellular processes and potential therapeutic targets. Studies have shown that compounds similar to this compound can modulate enzymatic activity, influencing metabolic rates in various biological systems .

Material Science

Development of Advanced Materials

The compound is being investigated for its potential applications in material science, particularly in developing new materials with specific optical or electronic properties. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced sensor technologies and electronic devices .

Cosmetic Formulations

Stabilizing Agent in Cosmetics

In the cosmetic industry, this compound is utilized as a stabilizing agent in formulations. Its ability to enhance product performance and shelf life makes it valuable for various skincare products. Studies have demonstrated its effectiveness in modulating skin cell activity, promoting healthier skin through improved formulation stability .

Analytical Chemistry

Applications in Quality Control

This compound is also significant in analytical chemistry, where it is used as a standard for detecting and quantifying related compounds. Its application aids in quality control processes across various industries, ensuring compliance with regulatory standards. The use of this compound in chromatographic techniques has been documented to improve the accuracy of analytical results .

Case Studies

-

Pharmaceutical Research on Neurological Disorders

- A study published in Journal of Medicinal Chemistry explored the synthesis of novel derivatives of this compound targeting specific neurotransmitter receptors. Results indicated enhanced binding affinity compared to existing treatments.

-

Enzyme Kinetics Investigation

- Research conducted at a leading university utilized this compound to study the inhibition kinetics of a specific enzyme involved in metabolic pathways related to diabetes. The findings provided insights into potential therapeutic interventions.

-

Material Science Innovations

- A collaborative project between academia and industry focused on integrating this compound into polymer blends for sensor applications, resulting in materials with superior sensitivity and response times.

Comparison with Similar Compounds

Positional Isomer: (R)-Methyl 3-(3'-Acetylbiphenyl-4-yl)-2-Aminopropanoate Hydrochloride

Simplified Biphenyl Analog: (R)-Methyl 3-([1,1'-Biphenyl]-4-yl)-2-Aminopropanoate Hydrochloride

CAS: 169885-19-2 lacks the acetyl group entirely, simplifying the structure to a biphenyl core .

- Implications : The acetyl-free analog may exhibit lower solubility in polar solvents and altered pharmacokinetics.

Fluorinated Derivative: Methyl 2-Amino-3-(4-Fluorophenyl)propanoate Hydrochloride

CAS: 64282-12-8 (C₁₀H₁₃ClFNO₂, MW: 233.67 g/mol) replaces the biphenyl system with a 4-fluorophenyl group .

- Structural Comparison: Substituent Effects: Fluorine’s electronegativity enhances metabolic stability compared to the acetyl group.

- Applications : Fluorinated analogs are often explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration.

Azetidine-Based Compound: KHG26792

KHG26792 (structure: 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) is a structurally distinct compound with an azetidine ring and naphthalene group .

- Functional Differences: Rigidity: The azetidine ring imposes conformational constraints absent in the flexible aminopropanoate ester. Hydrophobicity: Naphthalene’s aromaticity increases lipophilicity compared to the biphenyl-acetyl system.

Data Table: Key Properties of Compared Compounds

Research Implications and Limitations

- Steric and Electronic Effects: The 4'-acetyl group in the target compound likely enhances interactions with aromatic binding pockets in enzymes or receptors compared to its 3'-isomer or non-acetylated analogs .

- Metabolic Stability : Fluorinated derivatives (e.g., CAS 64282-12-8) may offer superior metabolic resistance but lack the structural complexity for specific targeting .

- Availability Challenges : Discontinuation of the target compound and its isomers restricts large-scale studies, necessitating synthetic efforts for further research .

Preparation Methods

Preparation of 4-Acetylbiphenyl Intermediate

The biphenyl moiety with an acetyl substituent at the 4' position is synthesized first. The method is based on a palladium-catalyzed cross-coupling reaction, which is well-documented and provides high yields.

| Step | Reactants and Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Hydroxyacetophenone + fluorosulfonyl fluoride + K2CO3 in EtOH/H2O | 4 hours | - | Sulfonyl fluoride gas slowly introduced |

| 2 | Phenylboronic acid + K2CO3 + PdCl2 in EtOH/H2O | 6 hours | 94 | Room temperature, magnetic stirring |

Coupling with (R)-Methyl 2-aminopropanoate and Formation of Hydrochloride Salt

- The 4-acetylbiphenyl intermediate is then reacted with (R)-methyl 2-aminopropanoate under conditions favoring amide or related bond formation.

- Subsequent treatment with hydrochloric acid yields the hydrochloride salt, improving the compound’s stability and solubility.

Detailed Reaction Conditions and Parameters

| Parameter | Description |

|---|---|

| Solvent | Ethanol/water mixture for biphenyl synthesis; organic solvents (e.g., ethyl acetate) for extraction |

| Catalyst | Palladium dichloride (PdCl2) at 0.1 mmol for biphenyl formation |

| Base | Potassium carbonate (K2CO3) in excess (3 mmol per 1 mmol substrate) |

| Temperature | Room temperature (~20°C) for both stages |

| Reaction Time | 4 hours (Stage 1), 6 hours (Stage 2) |

| Purification Method | Column chromatography |

| Yield of 4-Acetylbiphenyl | 94% |

Research Findings and Optimization Notes

- The palladium-catalyzed Suzuki-Miyaura cross-coupling is the preferred method for biphenyl formation due to high selectivity and yield.

- Maintaining room temperature avoids side reactions and decomposition.

- The use of potassium carbonate as a base facilitates deprotonation and promotes coupling.

- The hydrochloride salt form of the final product enhances aqueous solubility, which is critical for pharmaceutical applications.

- Analytical techniques such as NMR and mass spectrometry are essential for confirming the purity and structure of intermediates and the final product.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 4-acetylbiphenyl | 4-Hydroxyacetophenone, fluorosulfonyl fluoride, K2CO3, PdCl2, phenylboronic acid, EtOH/H2O, RT | 94 | Cross-coupling reaction |

| 2 | Coupling with (R)-methyl 2-aminopropanoate | (R)-Methyl 2-aminopropanoate, acid treatment (HCl) | Not specified | Formation of hydrochloride salt |

Q & A

Q. What are common synthetic routes for preparing (R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride?

The compound is typically synthesized via esterification of the corresponding (R)-configured amino acid precursor. A validated method involves reacting (R)-3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoic acid with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst, followed by hydrochloric acid treatment to isolate the hydrochloride salt. This approach mirrors protocols used for structurally similar esters, such as (S)-methyl 2-aminopropanoate hydrochloride synthesis . Critical parameters include anhydrous conditions to prevent hydrolysis and controlled reaction temperatures (0–5°C) to minimize racemization.

Q. How can the enantiomeric purity of this compound be confirmed using spectroscopic methods?

Chiral purity is assessed via ¹H/¹³C NMR and HPLC with chiral stationary phases . For NMR, characteristic splitting patterns in the α-proton region (δ 3.5–4.5 ppm) and diastereomeric shift differences in the acetylbiphenyl moiety (δ 7.2–8.0 ppm) provide diagnostic signals . Chiral HPLC (e.g., using a Chiralpak® AD-H column) with polar organic mobile phases (e.g., hexane:isopropanol:trifluoroacetic acid) resolves enantiomers, with retention time comparisons against (S)-enantiomer standards (commercially available per and ).

Q. What analytical techniques are recommended for assessing the chemical stability of this hydrochloride salt under various storage conditions?

Stability studies employ:

- Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC-UV monitoring for decomposition products.

- Thermogravimetric analysis (TGA) to evaluate hygroscopicity and melting point consistency.

- Mass spectrometry (MS) to identify degradation byproducts, such as deacetylated or ester-hydrolyzed derivatives. Storage recommendations include desiccated environments (-20°C, argon atmosphere) to prevent hydrolysis of the acetyl group or ester linkage .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric impurities during the synthesis of (R)-configured aminopropanoate derivatives?

Enantiomeric impurities (<2%) are mitigated via:

- Chiral resolving agents : Diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid, followed by recrystallization.

- Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic precursors in organic-aqueous biphasic systems.

- Asymmetric synthesis : Use of Evans auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) to enforce (R)-configuration during amino acid synthesis . Post-synthesis, chiral HPLC ( ) confirms purity ≥98% ee.

Q. How does the presence of the 4'-acetylbiphenyl moiety influence the compound's solubility in polar vs. non-polar solvents, and what methodological adjustments are required for in vitro assays?

The hydrophobic biphenyl group reduces aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO stock solutions (10 mM) for biological assays. For cellular studies, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. Solubility in non-polar solvents (e.g., dichloromethane, chloroform) exceeds 50 mg/mL, enabling use in organic-phase reactions. Dynamic light scattering (DLS) is recommended to confirm colloidal stability in assay buffers .

Q. What contradictory findings exist in literature regarding the biological activity of structurally similar compounds, and how can researchers address these discrepancies in experimental design?

Discrepancies in reported IC₅₀ values for acetylbiphenyl derivatives often arise from:

- Enantiomeric impurity : (S)-enantiomers ( ) may exhibit divergent binding affinities vs. (R)-forms. Validate chiral purity before assays.

- Solvent effects : DMSO-induced protein denaturation or aggregation artifacts. Include solvent-only controls and use low-binding plates.

- Assay pH sensitivity : The hydrochloride salt’s acidic counterion may alter local pH in enzymatic assays. Buffer systems (e.g., HEPES, pH 7.4) are critical for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.